molecular formula C14H21NO5 B2920356 2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate CAS No. 1369496-58-1

2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate

Cat. No.: B2920356
CAS No.: 1369496-58-1
M. Wt: 283.324
InChI Key: MLQGVKOJXVIEKS-UHFFFAOYSA-N
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Description

This compound is a bicyclic dicarboxylate ester featuring a cyclopenta[c]pyrrole core with two ester substituents: a tert-butyl group at position 2 and a methyl group at position 4. The 5-oxo moiety introduces a ketone functional group, which may influence reactivity and intermolecular interactions. Such bicyclic structures are often intermediates in pharmaceutical synthesis or agrochemical research, where stereochemical control and solubility properties are critical.

Properties

IUPAC Name

2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-6-8-5-10(16)11(9(8)7-15)12(17)19-4/h8-9,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQGVKOJXVIEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)C(C2C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate typically involves multiple steps. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of tert-butyl and methyl groups through alkylation reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substituents: Halides, organometallic compounds

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activities.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The target compound differs from analogous derivatives in substituent patterns, ring systems, and esterification sites. Key comparisons include:

Property Target Compound cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 4-tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate
CAS Number Not provided in evidence 146231-54-1 2731007-06-8
Molecular Formula Likely C13H21NO5* C12H19NO3 C13H19NO5
Molecular Weight ~269 g/mol (estimated) 225.2842 g/mol 269.2937 g/mol
Core Structure Cyclopenta[c]pyrrole (bicyclic) Cyclopenta[c]pyrrole (bicyclic) 4-azaspiro[2.3]hexane (spirocyclic)
Ester Groups 2-O-tert-butyl and 4-O-methyl 2-O-tert-butyl (monocarboxylate) 4-tert-butyl and 5-ethyl
Key Functional Groups 5-oxo (ketone) 5-oxo (ketone) 6-oxo (ketone)

*Estimated based on structural similarity to .

  • The spirocyclic compound () introduces conformational rigidity, which may alter binding affinities in biological systems compared to the bicyclic target .

Hazard Profiles

  • cis-tert-Butyl Derivative : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • Spirocyclic Analog: No hazard data provided, but ethyl esters often exhibit lower volatility and different toxicity profiles compared to methyl esters .

Stability and Reactivity

  • The tert-butyl group in the target compound likely enhances hydrolytic stability compared to methyl esters, as seen in related compounds .
  • The 5-oxo group may participate in keto-enol tautomerism or serve as a hydrogen-bond acceptor, influencing crystallinity and intermolecular interactions—properties often analyzed using software like SHELX .

Biological Activity

2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate is a complex organic compound belonging to the class of pyrrole derivatives. Its unique bicyclic structure contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅NO₄ with a molecular weight of approximately 283.32 g/mol. The compound features several functional groups that enhance its reactivity and biological interactions:

  • Bicyclic Structure : The cyclopenta[c]pyrrole framework allows for unique chemical properties.
  • Functional Groups : The presence of tert-butyl and methyl groups increases lipophilicity, potentially influencing solubility and permeability in biological systems.

Biological Activity Overview

Research indicates that pyrrole derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have demonstrated that pyrrole derivatives can inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory Effects : Compounds similar to 2-O-tert-butyl 4-O-methyl have shown promise in modulating inflammatory pathways.
  • Antioxidant Properties : These compounds can scavenge free radicals and reduce oxidative stress.

The biological activity of 2-O-tert-butyl 4-O-methyl is attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
  • Receptor Binding : It can bind to specific receptors that modulate cellular signaling pathways.
  • DNA Interaction : Some studies suggest that pyrrole derivatives can intercalate into DNA, affecting replication and transcription processes.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various pyrrole derivatives on HepG2 liver cancer cells using the MTT assay. Results indicated that compounds with similar structures to 2-O-tert-butyl exhibited significant cytotoxicity at concentrations as low as 50 µM .
  • Anti-inflammatory Activity : In vitro studies showed that certain derivatives inhibited the production of pro-inflammatory cytokines in macrophages. The mechanism involved blocking the NF-kB signaling pathway .
  • Antioxidant Activity : The DPPH assay demonstrated that pyrrole-based compounds could effectively reduce oxidative stress in cellular models, suggesting potential protective effects against oxidative damage .

Comparative Analysis with Similar Compounds

The biological activity of 2-O-tert-butyl can be compared with other pyrrole derivatives:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
Tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylateC₁₂H₁₅NO₄Lacks additional carboxylic acid functionalityModerate anticancer activity
Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylateC₁₂H₁₅NO₄Substituted aromatic group may alter solubilityEnhanced anti-inflammatory properties

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use fume hoods with ≥100 fpm face velocity for synthesis steps involving volatile intermediates. Ensure eyewash stations and safety showers are accessible .
  • PPE: Wear nitrile gloves (≥0.11 mm thickness), chemical-resistant aprons, and ANSI Z87.1-certified goggles. Use NIOSH-approved respirators if aerosolization occurs .
  • First Aid: For skin contact, rinse with water for 15 minutes and apply pH-neutral soap. For inhalation, administer oxygen if respiratory distress occurs .
Hazard Classification (GHS)Precautions
Acute Oral Toxicity (Category 4)Avoid ingestion; use sealed containers
Skin Irritation (Category 2)Direct handling only with gloves
Respiratory Irritation (Category 3)Use local exhaust ventilation

Q. Which spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Dissolve in CDCl3 (10 mg/mL) and analyze at 298 K. Key signals: ester carbonyls (δ ~165–170 ppm), tert-butyl groups (δ 1.2–1.4 ppm) .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1720–1750 cm⁻¹) and pyrrolidine ring vibrations (C-N at ~1250 cm⁻¹) .
  • Mass Spectrometry: Use ESI+ mode; expect [M+H]+ at m/z 299.36 (calc.) with fragmentation peaks at m/z 225 (loss of tert-butyl group) .

Advanced Research Questions

Q. How can computational chemistry optimize synthetic routes for this compound?

Methodological Answer:

  • Reaction Path Search: Apply density functional theory (DFT) at the B3LYP/6-31G* level to model cyclization steps. Compare activation energies of competing pathways (e.g., 5-exo vs. 6-endo transitions) .
  • Condition Screening: Use machine learning (ML) to predict optimal solvent polarity (logP) and catalyst loading. Prioritize THF or DCM based on computed solvation energies .

Q. What statistical experimental design (DoE) methods resolve yield inconsistencies in its synthesis?

Methodological Answer:

  • Central Composite Design (CCD): Vary temperature (60–100°C), catalyst (0.5–2 mol%), and reaction time (12–24 hr). Analyze via ANOVA to identify significant factors (e.g., p < 0.05 for temperature) .
  • Contradiction Analysis: If NMR purity conflicts with HPLC data, apply Principal Component Analysis (PCA) to raw spectral datasets to detect unaccounted impurities .

Q. How to investigate stereochemical outcomes in its derivatives?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA column (hexane:IPA 90:10, 1 mL/min). Compare retention times with enantiopure standards .
  • VCD Spectroscopy: Measure vibrational circular dichroism to assign absolute configuration of the cyclopenta[c]pyrrole core .

Q. What strategies validate its reactivity under catalytic cross-coupling conditions?

Methodological Answer:

  • Mechanistic Probes: Introduce deuterated substrates (e.g., D2O) to track H/D exchange at the 5-oxo position via LC-MS.
  • Kinetic Isotope Effect (KIE) Studies: Compare rates of protio/deutero substrates to distinguish radical vs. polar mechanisms .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

Methodological Answer:

  • Purification: Recrystallize from ethyl acetate/hexane (1:3) to remove residual tert-butyl methyl ether (TBME), which depresses mp.
  • Computational Refinement: Recalculate mp using COSMO-RS solvation models, accounting for polymorphic forms .
Observed mp (°C)Predicted mp (°C)Deviation Source
98–102105–110Impurity (TBME)

Application in Drug Discovery

Q. What in vitro assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Calcium Channel Blocking: Use FLIPR assays on HEK293 cells expressing Cav1.2. Measure IC50 via Fura-2 AM fluorescence .
  • Metabolic Stability: Incubate with human liver microsomes (HLM; 1 mg/mL) for 30 min. Quantify parent compound loss via UPLC-QTOF .

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